(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid
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Overview
Description
(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethoxycarbonyl group and a methyl group. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-(ethoxycarbonyl)-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of boronic acids often employs similar catalytic processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other peroxides.
Esterification: Alcohols and acid catalysts.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in sensors and enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the ethoxycarbonyl and methyl substituents, making it less sterically hindered and more reactive in some cases.
4-Ethoxycarbonylphenylboronic Acid: Similar structure but with the ethoxycarbonyl group in the para position, which can affect its reactivity and binding properties.
3-Formylphenylboronic Acid: Contains a formyl group instead of an ethoxycarbonyl group, leading to different reactivity and applications.
Uniqueness
(3-(Ethoxycarbonyl)-5-methylphenyl)boronic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in both chemical and biological contexts. The presence of the ethoxycarbonyl group can enhance its solubility and stability, while the methyl group can provide steric hindrance that affects its reactivity in certain reactions .
Properties
IUPAC Name |
(3-ethoxycarbonyl-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-7(2)5-9(6-8)11(13)14/h4-6,13-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFZBVXLKTYFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OCC)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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